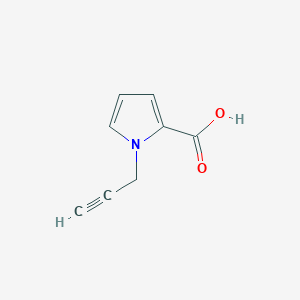

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-prop-2-ynylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,3-4,6H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDMBFZILHJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665667 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733019-13-1 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation Using Sodium Hydride in Dimethylformamide

The most widely reported method involves the reaction of methyl 1H-pyrrole-2-carboxylate with propargyl bromide in the presence of sodium hydride (NaH) and dimethylformamide (DMF) . This strategy leverages the strong base NaH to deprotonate the pyrrole nitrogen, enabling nucleophilic attack on propargyl bromide.

- Methyl 1H-pyrrole-2-carboxylate (12.02 g, 96.16 mmol) is dissolved in anhydrous DMF (30 mL).

- NaH (3.46 g, 144.25 mmol) is added portionwise at 0°C under inert atmosphere.

- Propargyl bromide (80% in toluene, 10.67 mL, 120.2 mmol) is added dropwise.

- The mixture is stirred at 0°C for 3 h, then warmed to room temperature.

- Work-up involves extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation.

Yield : 94% (14.82 g) of methyl 1-prop-2-yn-1-yl-1H-pyrrole-2-carboxylate as a pale yellow liquid.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.04 (dd, J = 2.7, 1.8 Hz, 1H), 6.91–6.94 (m, 1H), 4.85 (d, J = 2.4 Hz, 2H), 3.83 (s, 3H), 2.27 (t, J = 2.4 Hz, 1H).

Hydrolysis of the Ester to Carboxylic Acid

Base-Promoted Saponification

The ester intermediate undergoes hydrolysis using potassium carbonate (K₂CO₃) in a methanol/water mixture.

- Methyl 1-prop-2-yn-1-yl-1H-pyrrole-2-carboxylate (2.02 g, 12.4 mmol) is dissolved in methanol (5 mL).

- K₂CO₃ (3.757 g, 27.24 mmol) in MeOH/H₂O (40 mL) is added.

- The reaction is stirred at reflux for 1 d.

- Acidification with diluted HCl precipitates the product, which is extracted with EtOAc.

Yield : 91% (1.67 g) of 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid as a white solid.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.14 (dd, J = 2.7 Hz, 1H), 7.08 (dd, J = 3.6 Hz, 1H), 4.92 (d, J = 2.4 Hz, 2H), 2.31 (t, J = 2.4 Hz, 1H).

- HRMS : Calcd for C₈H₇NO₂ [M + H]⁺: 150.0550; Found: 150.0543.

Alternative Synthetic Pathways

Direct Propargylation of Pyrrole-2-carboxylic Acid

While less common due to competing side reactions, direct alkylation of pyrrole-2-carboxylic acid has been attempted using propargyl bromide and cesium carbonate (Cs₂CO₃) in acetonitrile . However, this method suffers from low yields (<50%) due to esterification and decarboxylation side reactions.

Oxidation of Aldehyde Derivatives

A theoretical route involves the oxidation of 2-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde to the carboxylic acid using potassium permanganate (KMnO₄) . However, no experimental data supports this pathway for the target compound.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| NaH/DMF Propargylation | 0°C to RT, 3 h | 94% | High yield, reproducible | Moisture-sensitive reagents |

| TBAB/NaOH Biphasic | 20°C, 1.5 h | ~85% | Mild conditions, scalable | Requires phase-transfer catalyst |

| K₂CO₃ Hydrolysis | Reflux, 24 h | 91% | Simple work-up | Long reaction time |

Industrial-Scale Considerations

For large-scale production, the NaH/DMF propargylation method is preferred due to its robustness. Key optimizations include:

- Continuous flow reactors to enhance heat dissipation during exothermic propargylation.

- Solvent recycling to reduce DMF waste.

- Crystallization protocols using CHCl₃/n-hexane for high-purity isolates.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form a ketone or carboxylic acid.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions at the alkyne or pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.

Reduction: Formation of 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid or 1-(propyl)-1H-pyrrole-2-carboxylic acid.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Reaction Pathways

This compound can undergo several types of chemical reactions:

- Oxidation : The alkyne group can be oxidized to form ketones or carboxylic acids.

- Reduction : The alkyne group can be reduced to alkenes or alkanes.

- Substitution : Nucleophilic substitution reactions can occur at the alkyne or pyrrole ring.

Organic Chemistry

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis. It is particularly useful in click chemistry , where it can react with azides to form stable triazole linkages, facilitating the construction of complex molecular architectures.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug development. Its unique functional groups allow it to interact with biological targets effectively:

- Anti-inflammatory Properties : Preliminary studies suggest its potential to modulate inflammatory pathways.

- Antimicrobial Activity : It has shown promise against pathogens like Mycobacterium tuberculosis, with structure–activity relationship studies indicating that modifications to the pyrrole ring can enhance potency.

Materials Science

In industrial applications, this compound is utilized in synthesizing materials with specific properties, such as polymers and catalysts. Its ability to participate in various chemical reactions makes it valuable for developing new materials with tailored functionalities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential modulation of inflammatory pathways. |

| Antimicrobial | Evaluated against various pathogens; shows activity against drug-resistant strains of M. tuberculosis. |

| Antimalarial Potential | Similar derivatives have demonstrated efficacy against Plasmodium falciparum and Plasmodium vivax. |

Case Study: Antimicrobial Evaluation

In a study assessing its antimicrobial properties, this compound was tested against drug-resistant strains of M. tuberculosis. Results indicated promising activity with minimal cytotoxicity, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Uniqueness

The distinct combination of the pyrrole ring, alkyne group, and carboxylic acid functionality allows 1-(Prop-2-yn-1-y)-1H-pyrrole-2-carboxylic acid to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives

- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) and its derivatives (e.g., 5-chloro, 5-methoxy) feature a fused pyrrole-pyridine ring system. These compounds exhibit enhanced aromaticity and planar rigidity compared to the target compound, which may influence binding affinity in biological targets .

- Key Differences :

Cyclohexyl and Aryl-Substituted Analogues

- 1-{N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl}-1H-pyrrole-2-carboxylic acid () contains a cyclohexylpropyl side chain, enhancing steric bulk and hydrophobicity (logP ~3.2). This contrasts with the propargyl group’s linear geometry and lower steric demand .

- 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 896051-77-7) introduces a substituted phenyl group, enabling π-π stacking interactions absent in the propargyl derivative. Its molecular weight (251.66 g/mol) exceeds the target compound’s .

Halogenated Derivatives

- 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid () demonstrates how halogenation at the C4 position increases electrophilicity, facilitating nucleophilic substitution reactions. The methyl group at C5 further stabilizes the ring via hyperconjugation .

Physicochemical and Functional Properties

| Property | Target Compound | 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a) | 1-(3-Chloro-4-methoxyphenyl) Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 149.15 | 162.14 | 251.66 |

| logP | 0.8 (predicted) | 1.2 | 2.5 |

| Aqueous Solubility | Moderate (carboxylic acid) | Low (planar fused-ring system) | Very low (hydrophobic aryl group) |

| Reactivity | Propargyl alkyne (click chemistry) | Electrophilic halogen (Cl in 10b) | Aromatic substitution (Cl, OMe) |

- Functional Implications :

Biological Activity

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₇NO₂ and a molecular weight of approximately 149.15 g/mol, is characterized by a prop-2-yn-1-yl substituent and a carboxylic acid functional group. Its unique structure allows it to interact with various biological systems, leading to diverse applications in medicinal chemistry and pharmacology.

The compound's reactivity is attributed to its functional groups, particularly the alkyne group and the carboxylic acid group. These groups facilitate interactions with biological molecules through hydrogen bonding and ionic interactions, which can influence various physiological processes. The alkyne moiety also allows for participation in click chemistry reactions, potentially leading to the formation of stable triazole linkages.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest its potential as an anti-inflammatory agent, possibly through modulation of inflammatory pathways.

- Antimicrobial Activity : The compound has been evaluated for its effects against various pathogens, including Mycobacterium tuberculosis. Structure–activity relationship studies have shown that modifications to the pyrrole ring can enhance its antimicrobial potency .

- Antimalarial Potential : Similar pyrrole derivatives have been identified as effective inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target in malaria treatment. Compounds derived from this structure have demonstrated significant efficacy against Plasmodium falciparum and Plasmodium vivax .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of pyrrole derivatives, this compound was tested against drug-resistant strains of M. tuberculosis. The compound displayed promising activity with minimal cytotoxicity, indicating its potential as a lead compound for further development .

Interaction Studies

Studies on the interaction of this compound with biological targets have revealed that it may bind to specific receptors or enzymes involved in inflammatory responses and microbial resistance pathways. These interactions suggest that the compound could influence biochemical pathways relevant to various diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves introducing the propargyl group (prop-2-yn-1-yl) to the pyrrole ring. A validated approach includes:

- Favorsky ethynylation : Reacting pyrrole-2-carbaldehyde with propargyl bromide under basic conditions (e.g., KOH/EtOH), followed by oxidation of the aldehyde to the carboxylic acid .

- Alternative route : Use of palladium-catalyzed cross-coupling for regioselective propargylation. Yields can reach 85–98% under optimized conditions (e.g., 80°C, DMF solvent, 12–24 hours) .

- Purification : Recrystallization from ethanol/ethyl acetate mixtures improves purity, as demonstrated for analogous pyrrole derivatives .

Q. How is the structural integrity of this compound confirmed?

Key methods include:

- X-ray crystallography : Reveals hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) in the solid state, with graph-set motifs R₂²(10) and R₂²(8) .

- NMR spectroscopy : The ¹H NMR spectrum shows characteristic pyrrole protons (δ 6.28–7.47 ppm) and carboxylic acid proton (δ ~12.16 ppm, broad singlet) .

- FTIR : Strong absorption bands for C≡C (2100–2260 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .

Q. What purification strategies are effective for this compound?

- Solvent selection : Ethanol/ethyl acetate (80:20) is optimal for recrystallization, yielding colorless crystals suitable for X-ray analysis .

- Chromatography : Reverse-phase HPLC (C18 column, water/acetonitrile gradient) resolves impurities, particularly unreacted propargyl intermediates .

Q. What safety precautions are recommended during handling?

- Toxicological uncertainty : While health hazards are not fully classified, avoid inhalation/contact (use fume hoods, gloves, and goggles) .

- First aid : For accidental exposure, rinse eyes/skin with water and seek medical attention if symptoms persist .

Advanced Research Questions

Q. What reaction mechanisms govern the propargylation of pyrrole derivatives?

- Nucleophilic substitution : Propargyl bromide reacts with the pyrrole nitrogen under basic conditions, forming the 1-(prop-2-yn-1-yl) substituent. Steric hindrance at the 2-position of pyrrole favors substitution at N1 .

- Catalytic pathways : Pd-mediated coupling (e.g., Sonogashira) can introduce propargyl groups but requires careful optimization to avoid side reactions with the carboxylic acid moiety .

Q. How can computational methods predict bioactivity?

- Molecular docking : Studies on sodium channel inhibitors (e.g., Nav1.3) suggest the propargyl group enhances binding affinity via hydrophobic interactions. Use AutoDock Vina with PDB:6AGF for target validation .

- DFT calculations : Predict electrophilic reactivity at the alkyne terminus, guiding derivatization strategies for drug discovery .

Q. How should researchers address contradictions in reported bioactivities?

- Case study : While some pyrrole derivatives show antitumor activity (IC₅₀ < 10 µM), others exhibit low potency. Re-evaluate assays using standardized protocols (e.g., MTT vs. ATP-based viability tests) and validate via independent labs .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What structure-property relationships influence electrochemical behavior?

- Electron-withdrawing effects : The carboxylic acid group reduces electron density on the pyrrole ring, lowering oxidation potentials (measured via cyclic voltammetry at Pt electrodes) .

- Propargyl conjugation : The alkyne moiety enhances π-stacking in thin-film applications, relevant for organic electronics .

Q. How do substituents at the pyrrole 2-position affect reactivity?

- Comparative analysis : Replace the carboxylic acid with ester or amide groups to modulate solubility and reactivity. Methyl esters (e.g., methyl 1-ethyl-pyrrole-2-carboxylate) show improved bioavailability .

- Steric effects : Bulky substituents at the 2-position hinder electrophilic substitution but favor nucleophilic additions at the alkyne .

Q. What analytical challenges arise in quantifying degradation products?

- LC-MS/MS : Monitor hydrolyzed products (e.g., pyrrole-2-carboxylic acid) using a Q-TOF mass spectrometer in negative ion mode. Calibrate with reference standards from NIST or CAS .

- Forced degradation : Expose the compound to heat (40–60°C), light, and pH extremes to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.